molecular formula C20H21NO3 B14992702 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14992702
M. Wt: 323.4 g/mol
InChI Key: QBFYGELSXRHFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Lacks the ethoxy group, which may affect its biological activity.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom, which may influence its reactivity and biological effects.

Uniqueness

The presence of the ethoxy group in 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-19(22)11-15-12-24-20-14(3)13(2)5-10-18(15)20/h5-10,12H,4,11H2,1-3H3,(H,21,22)

InChI Key

QBFYGELSXRHFPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.